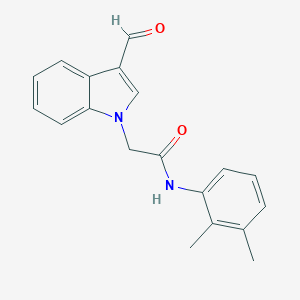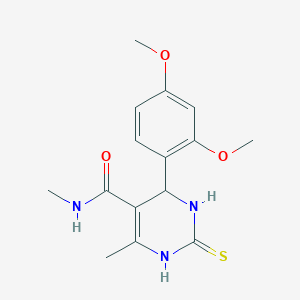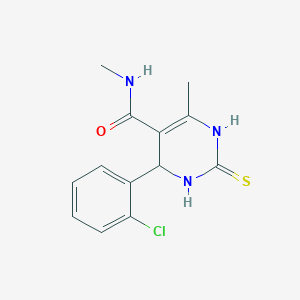
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DIAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIAA is a member of the indole-based compounds, which have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to activate the p53 pathway, which leads to the induction of apoptosis and cell cycle arrest. In neuroprotection, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. In vitro and in vivo studies have shown that N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its high potency and selectivity, which allows for the investigation of its effects on specific cellular processes and signaling pathways. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has low toxicity and is stable under various experimental conditions. However, one of the limitations of using N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One of the potential applications of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is in the development of novel anticancer drugs, either alone or in combination with other chemotherapeutic agents. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and further studies are needed to investigate its potential therapeutic effects in these conditions. Finally, the development of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-based antimicrobial agents could provide a new approach to the treatment of bacterial and fungal infections.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dimethylphenylamine with 3-formylindole to form an imine intermediate, which is further reduced with sodium borohydride to give the final product. The yield of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can be improved by optimizing reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect neurons from oxidative stress and inflammation-induced damage. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has demonstrated potent antimicrobial activity against a wide range of bacteria and fungi.
特性
製品名 |
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-5-8-17(14(13)2)20-19(23)11-21-10-15(12-22)16-7-3-4-9-18(16)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
InChIキー |
GEGQITSCOIWVEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297649.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)
![5-({5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297664.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B297670.png)